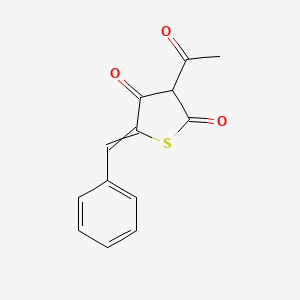

3-Acetyl-5-benzylidenethiolane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74372-22-8 |

|---|---|

Molecular Formula |

C13H10O3S |

Molecular Weight |

246.28 g/mol |

IUPAC Name |

3-acetyl-5-benzylidenethiolane-2,4-dione |

InChI |

InChI=1S/C13H10O3S/c1-8(14)11-12(15)10(17-13(11)16)7-9-5-3-2-4-6-9/h2-7,11H,1H3 |

InChI Key |

AXESDJCDBDUBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)C(=CC2=CC=CC=C2)SC1=O |

Origin of Product |

United States |

The Thiolane 2,4 Dione Scaffold: Context and Significance in Organic and Medicinal Chemistry Research

Historical Perspectives and Evolution of Dione (B5365651) Chemistry

The study of diones, organic compounds containing two carbonyl groups, has a rich history that has significantly contributed to the advancement of organic synthesis. Early investigations into dione chemistry laid the groundwork for understanding the reactivity and properties of these versatile molecules. A notable example is the work on 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, which was first synthesized in the early 20th century. The unique C–H acidity and versatility of Meldrum's acid have made it a cornerstone in multicomponent reactions and the synthesis of complex heterocyclic compounds. The evolution of dione chemistry has been marked by the development of new synthetic methodologies and an expanding understanding of the diverse applications of these compounds in various fields of chemistry.

Importance of Cyclic Diones in Synthetic and Medicinal Chemistry

Cyclic diones are fundamental building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures, particularly heterocyclic systems. The presence of two carbonyl groups imparts a high degree of reactivity, making them key precursors in a wide array of chemical transformations. This reactivity is central to their role in the synthesis of bicyclic and polycyclic condensed heterocycles.

In the realm of medicinal chemistry, the cyclic dione scaffold is a privileged structure, appearing in numerous biologically active compounds. This structural motif is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The ability of the dione functionality to engage in specific interactions with biological targets such as enzymes and receptors underpins their therapeutic potential.

Structural Framework of Thiolane-2,4-dione and Related Heterocycles

The structural framework of thiolane-2,4-dione is characterized by a five-membered ring containing a sulfur atom and two carbonyl groups at positions 2 and 4. This core structure is a member of the broader family of thiolane derivatives, which are sulfur-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological attributes. nih.gov The thiophene (B33073) ring, a related aromatic heterocycle, is a well-established pharmacophore in numerous FDA-approved drugs. nih.gov

The thiolane-2,4-dione scaffold is analogous to other important cyclic diones, such as the thiazolidine-2,4-diones, where a nitrogen atom is also present in the ring. Thiazolidine-2,4-dione derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anti-diabetic, anti-inflammatory, and anticancer effects. researchgate.netnih.gov The replacement of the nitrogen atom with a methylene (B1212753) group in the thiolane-2,4-dione structure can influence the molecule's electronic properties, conformation, and, consequently, its biological activity.

The 5-benzylidene substituent is a common feature in many biologically active cyclic diones. This group is typically introduced via a Knoevenagel condensation of the parent dione with benzaldehyde (B42025). mdpi.com The benzylidene moiety can be further substituted to modulate the compound's physicochemical properties and biological activity.

Research Landscape and Emerging Areas for 3-Acetyl-5-benzylidenethiolane-2,4-dione

While direct research on this compound is limited in the current scientific literature, the extensive investigation of structurally similar compounds, particularly 5-benzylidenethiazolidine-2,4-dione derivatives, provides a strong basis for predicting its potential areas of significance.

The research landscape for related compounds is rich with findings on their therapeutic potential. For instance, various 5-benzylidenethiazolidine-2,4-dione derivatives have demonstrated potent anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov These activities are often attributed to the ability of the dione scaffold and the benzylidene moiety to interact with key biological targets.

Table 1: Biological Activities of Structurally Related 5-Benzylidenethiazolidine-2,4-dione Derivatives

| Derivative Class | Biological Activity | Key Findings |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity. nih.gov | A specific derivative showed significant inhibition of iNOS activity and production of pro-inflammatory mediators. nih.gov |

| Antimicrobial | Activity against Gram-positive bacteria. nih.gov | Several derivatives exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov |

| Anticancer | Inhibition of angiogenesis by targeting VEGFR-2. researchgate.net | Certain derivatives were found to be potent inhibitors of angiogenesis in both in vitro and in vivo models. researchgate.net |

| Anti-melanogenic | Inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com | Some derivatives showed significantly higher inhibitory potency against mushroom tyrosinase than the standard inhibitor, kojic acid. mdpi.com |

Based on the established biological profiles of its close analogues, emerging research on this compound could fruitfully explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the acetyl group at the 3-position offers a unique point for chemical modification, which could be exploited to fine-tune its biological activity and pharmacokinetic properties. Future studies could focus on the synthesis of a library of derivatives with variations in the benzylidene ring and the acetyl group to establish structure-activity relationships. Furthermore, computational docking studies could be employed to predict potential biological targets and guide the rational design of more potent analogues.

Synthetic Methodologies for 3 Acetyl 5 Benzylidenethiolane 2,4 Dione and Its Analogues

Classical Approaches for Thiolane-2,4-dione Core Synthesis

Classical synthetic strategies typically involve a stepwise construction of the target molecule. This begins with the formation of the heterocyclic thiolane-2,4-dione core, followed by functionalization to introduce the benzylidene and acetyl groups.

Knoevenagel Condensation Strategies for 5-Benzylidene Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 5-benzylidene substituted thiolane-2,4-diones and their analogues, such as thiazolidine-2,4-diones. derpharmachemica.com This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, the thiolane-2,4-dione core, to the carbonyl group of an aldehyde, typically benzaldehyde (B42025) or its derivatives. wikipedia.org This is followed by a dehydration reaction to yield the α,β-unsaturated product, the 5-benzylidene derivative. wikipedia.org

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine (B6355638). researchgate.netnih.gov The base facilitates the deprotonation of the active methylene (B1212753) group at the C-5 position of the thiolane-2,4-dione ring, generating a nucleophilic enolate ion that attacks the aldehyde. wikipedia.org The choice of catalyst and solvent system can significantly influence reaction times and yields. For instance, the condensation of thiazolidine-2,4-dione with various aromatic aldehydes has been effectively carried out using piperidine in refluxing ethanol (B145695). derpharmachemica.comnih.gov Alternative and greener catalysts have also been explored, such as L-tyrosine in an aqueous medium at room temperature, which provides an eco-friendly pathway to 5-arylidene derivatives. derpharmachemica.comresearchgate.net

The general scheme for this condensation is as follows: Thiolane-2,4-dione + Benzaldehyde → (in the presence of a catalyst) → 5-Benzylidenethiolane-2,4-dione + H₂O

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Piperidine | Ethanol | Reflux | derpharmachemica.comnih.gov |

| Pyrrolidine | - | 65°C | ijrpb.com |

| L-tyrosine | Water | Room Temperature | derpharmachemica.comresearchgate.net |

| Baker's Yeast | - | - | derpharmachemica.comresearchgate.net |

| Sodium Acetate (B1210297) | Acetic Acid | Reflux | derpharmachemica.com |

| Glycine (B1666218)/Sodium Carbonate | Water | Reflux | derpharmachemica.com |

Cyclization Reactions in the Formation of the Thiolane Ring

The formation of the central thiolane-2,4-dione ring is a critical step achieved through cyclization reactions. A common and direct precursor for the closely related nitrogen analogue, thiazolidine-2,4-dione, is synthesized by refluxing monochloroacetic acid and thiourea (B124793) in water. nih.govmdpi.com This reaction involves an initial S-alkylation of thiourea by chloroacetic acid, followed by an intramolecular cyclization with the elimination of water and hydrogen chloride to form the heterocyclic ring.

A similar strategy can be envisioned for the thiolane-2,4-dione core, likely involving the reaction of a thioglycolic acid derivative with a suitable two-carbon synthon. Ring-closure reactions are a fundamental alternative to C-C cross-coupling for forming heterocyclic rings. nih.gov While various methods exist for creating five-membered sulfur-containing rings, such as the 5-exo cyclization, the direct synthesis from acyclic precursors like chloroacetic acid and a sulfur source remains a highly effective and classical approach. nih.govmdpi.commdpi.com

Acylation Reactions at Nitrogen/Sulfur Centers

The final step in the classical synthesis of 3-Acetyl-5-benzylidenethiolane-2,4-dione is the introduction of the acetyl group. This is typically achieved through an acylation reaction. In analogous heterocyclic systems like 1,3,4-oxadiazoles, N-acylation is readily accomplished by treating the parent heterocycle with acetic anhydride (B1165640) under reflux conditions. mdpi.com This method involves the nucleophilic attack of a heteroatom (in this case, the nitrogen at position 3) on the carbonyl carbon of acetic anhydride, leading to the formation of the N-acetyl derivative.

For the target compound, the acylation would occur at the nitrogen atom at position 3 of the 5-benzylidenethiolane-2,4-dione precursor. Acylating agents such as acetic anhydride or acyl halides like acetyl chloride are commonly used. google.com In some cases, a mild Lewis acid catalyst may be employed to enhance the reactivity of the substrate. core.ac.uk The regioselectivity of acylation in thiophene-containing structures generally favors the position adjacent to the sulfur atom (the 2-position) due to the electronic stabilization of the reaction intermediate. stackexchange.com However, in the pre-formed thiolane-2,4-dione ring, the acylation site is directed to the nitrogen atom at the 3-position.

Modern and Efficient Synthetic Routes

To improve efficiency, reduce waste, and simplify procedures, modern synthetic methodologies focus on one-pot reactions and the use of advanced catalytic systems.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like this compound analogues from simple starting materials in a single synthetic operation. nih.gov This approach avoids the need for isolating intermediates, thereby saving time, reagents, and solvents.

A plausible one-pot synthesis could involve the reaction of benzaldehyde, an active methylene compound (such as N-acetyl-2,4-dioxothiazolidine), and a sulfur source. The reaction sequence would likely begin with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition and subsequent cyclization to form the final heterocyclic product. mdpi.com Such domino sequences, often triggered by an initial condensation, are powerful tools in heterocyclic synthesis. nih.gov For example, the one-pot, four-component synthesis of complex pyrazolopyrimidinopyridine derivatives has been achieved by reacting phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid under reflux. nih.gov This demonstrates the feasibility of combining multiple bond-forming events in a single pot to rapidly build molecular complexity.

Catalyst-Mediated Synthesis (Organocatalysis, Nanocatalysis, Acid/Base Catalysis)

The use of catalysts is central to both classical and modern synthetic routes, significantly impacting reaction rates, yields, and selectivity. The synthesis of 5-benzylidenethiolane-2,4-diones and their analogues heavily relies on catalysis, particularly for the Knoevenagel condensation step.

Acid/Base Catalysis : This is the most traditional form of catalysis for this system. Simple bases like piperidine, pyrrolidine, and sodium acetate in acetic acid are effective for promoting the Knoevenagel condensation. derpharmachemica.comnih.govijrpb.com These catalysts function by deprotonating the active methylene group, thereby initiating the reaction cascade. wikipedia.org

Organocatalysis : In recent years, organocatalysts have gained prominence as environmentally benign alternatives to metal-based catalysts. Amino acids like L-tyrosine have been successfully used to catalyze the synthesis of 5-arylidene-2,4-thiazolidinediones in water, offering advantages of low cost, reduced pollution, and simple handling. derpharmachemica.comresearchgate.net Baker's yeast (Saccharomyces cerevisiae) has also been employed as a biocatalyst for the same transformation, highlighting a green chemistry approach. researchgate.net

Nanocatalysis : Modern advancements include the use of heterogeneous nanocatalysts, which offer high efficiency and easy recovery and reusability. For instance, a magnetic immobilized para-aminobenzoic acid-Cu(II) complex (Fe3O4@PABA-Cu(II)) has been developed as a green and efficient catalyst for Aldol (B89426) condensation reactions, a class of reactions similar to the Knoevenagel condensation, to produce 5-arylidenthiazolidine-2,4-diones. researchgate.net

| Catalyst Type | Specific Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Base Catalysis | Piperidine | Effective, widely used, good yields | nih.gov |

| Organocatalysis | L-tyrosine | Eco-friendly, works in aqueous media, mild conditions | derpharmachemica.comresearchgate.net |

| Biocatalysis | Baker's Yeast | Green catalyst, high applicability | researchgate.net |

| Nanocatalysis | Fe3O4@PABA-Cu(II) | Heterogeneous, reusable, efficient, green | researchgate.net |

| Lewis Acid Catalysis | ZnBr₂, TiCl₄ | Effective for C-acylation reactions on related heterocycles | core.ac.uk |

Solvent-Free and Aqueous Media Synthetic Protocols

The development of synthetic methodologies for this compound and its analogues has increasingly focused on environmentally benign protocols. These efforts align with the principles of green chemistry, emphasizing the reduction or elimination of hazardous organic solvents. Key advancements include the use of solvent-free conditions, often aided by microwave irradiation, and the utilization of aqueous media.

Under solvent-free conditions, the Knoevenagel condensation between aromatic aldehydes and thiazolidine-2,4-dione or its derivatives is effectively catalyzed by various agents. One notable method employs ethylenediamine (B42938) diacetate (EDDA) as an inexpensive and reusable catalyst. researchgate.net This approach involves heating a mixture of the aldehyde, 2,4-thiazolidinedione (B21345), and a catalytic amount of EDDA, providing high yields in short reaction times. researchgate.net Another successful solvent-free protocol utilizes glycine, a non-toxic and non-corrosive amino acid, as a catalyst under microwave irradiation. researchgate.net This clean synthesis method also results in good yields of 5-benzylidene-2-thioxothiazolidin-4-ones and thiazolidine-2,4-diones. researchgate.net The reaction proceeds by grinding the reactants with the catalyst, which simplifies the procedure and product isolation.

Aqueous media, particularly aqueous ethanol, have also been explored as a green alternative to conventional organic solvents. jmaterenvironsci.com The synthesis of benzylidenethiazolidine-2,4-dione derivatives has been achieved using the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) in an ethanol:water mixture. jmaterenvironsci.com This method is characterized by its operational simplicity, mild reaction conditions, and good to high product yields. jmaterenvironsci.com The use of water as a co-solvent is advantageous due to its non-hazardous nature, low cost, and availability. jmaterenvironsci.com

The following table summarizes various solvent-free and aqueous protocols for the synthesis of 5-benzylidenethiazolidine-2,4-dione derivatives, which are structurally analogous to the target compound.

| Catalyst | Reaction Medium | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| Ethylenediamine Diacetate (EDDA) | Solvent-free | 80°C | High | researchgate.net |

| Glycine | Solvent-free | Microwave Irradiation | Good | researchgate.net |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Aqueous Ethanol | Reflux | 84-91% | jmaterenvironsci.com |

| None (using Aldonitrones) | Polyethylene Glycol (PEG) | 80°C | Very Good to Excellent | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogues while maintaining environmentally friendly protocols. Research has focused on variables such as catalyst choice, catalyst concentration, temperature, and reaction time.

In the ethylenediamine diacetate (EDDA) catalyzed solvent-free synthesis of 5-benzylidene-2,4-thiazolidinedione, a systematic study was conducted to determine the optimal conditions. researchgate.net The model reaction between benzaldehyde and 2,4-thiazolidinedione was tested with varying amounts of catalyst and at different temperatures. It was found that using 0.5 mmol of EDDA at 80°C under solvent-free conditions provided the best results. researchgate.net Lower temperatures resulted in lower yields, while increasing the catalyst amount beyond the optimal level did not significantly improve the outcome. researchgate.net This protocol was successfully applied to a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups, consistently producing high yields. researchgate.net

Microwave-assisted, solvent-free synthesis using glycine as a catalyst also underwent optimization. researchgate.net The power of the microwave irradiation and the reaction time were adjusted to achieve high yields efficiently. This method avoids the use of toxic organic solvents and tedious work-up procedures, representing a significant enhancement in the synthesis of these heterocyclic compounds. researchgate.net

The table below details the findings from the optimization studies for different synthetic protocols.

| Protocol | Optimized Parameter | Optimal Condition | Key Finding | Reference |

|---|---|---|---|---|

| EDDA-catalyzed | Catalyst Loading & Temperature | 0.5 mmol EDDA at 80°C | Established the most efficient conditions for this solvent-free method. | researchgate.net |

| DABCO-catalyzed | Catalyst Concentration | 10 mole% DABCO | Demonstrated high efficiency in aqueous media with a simple work-up. | jmaterenvironsci.com |

| Glycine-catalyzed | Microwave Power & Time | Not specified | Microwave irradiation significantly reduces reaction time in this clean, solvent-free synthesis. | researchgate.net |

Reaction Mechanisms and Mechanistic Investigations in Thiolane 2,4 Dione Synthesis

Detailed Mechanistic Pathways of Key Synthetic Reactions (e.g., Knoevenagel, Cyclization)

The formation of the target compound involves two principal stages: the synthesis of the core thiolane-2,4-dione heterocyclic ring and the subsequent condensation with an aldehyde to form the benzylidene moiety.

Knoevenagel Condensation Pathway

The most critical reaction in the synthesis of 5-benzylidene derivatives is the Knoevenagel condensation. orientjchem.orgwikipedia.org This reaction is a nucleophilic addition of a compound with an active methylene (B1212753) group (in this case, 3-acetylthiolane-2,4-dione) to a carbonyl group (benzaldehyde), followed by a dehydration reaction to yield an α,β-unsaturated product. orientjchem.orgwikipedia.org The mechanism is typically catalyzed by a weak base, such as an amine. wikipedia.org

Two primary mechanistic pathways are generally considered:

The Enolate Pathway : This is the classic mechanism, analogous to an aldol (B89426) condensation. youtube.com

Step 1: Deprotonation. A basic catalyst (B:) removes a proton from the active methylene carbon (C5) of the 3-acetylthiolane-2,4-dione (B13947562) ring. The acidity of this proton is enhanced by the two adjacent carbonyl groups. This step generates a resonance-stabilized enolate ion.

Step 2: Nucleophilic Attack. The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde (B42025), forming a tetrahedral alkoxide intermediate.

Step 3: Protonation. The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH+) to form an aldol-type addition product (a hydroxyl intermediate).

Step 4: Dehydration. Under the reaction conditions, this hydroxyl intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable, conjugated C=C double bond of the benzylidene group. The elimination is often the rate-determining step and establishes the final stereochemistry of the product. orientjchem.orgrsc.org

The Iminium Pathway : When a secondary amine catalyst (e.g., piperidine) is used, an alternative pathway involving an iminium ion can occur. organic-chemistry.org

Step 1: Iminium Ion Formation. The secondary amine reacts with benzaldehyde to form a highly electrophilic iminium ion, with the concurrent release of a water molecule. youtube.com

Step 2: Enolate Formation. Concurrently, another molecule of the amine catalyst deprotonates the thiolane-2,4-dione to form the enolate, as in the first pathway. youtube.com

Step 3: Nucleophilic Attack. The enolate attacks the iminium ion, which is a more potent electrophile than the aldehyde itself, leading to a new intermediate.

Step 4: Catalyst Regeneration and Elimination. The intermediate collapses, eliminating the amine catalyst and forming the final product. This pathway is often favored as it explains the particular effectiveness of secondary amine catalysts. youtube.com

Cyclization for Thiolane-2,4-dione Core Synthesis

While the Knoevenagel condensation is extensively studied, the synthesis of the parent 3-acetylthiolane-2,4-dione ring is a prerequisite. The construction of the thiolane (tetrahydrothiophene) ring can be achieved through various cyclization strategies. researchgate.net A plausible approach involves the intramolecular cyclization of a functionalized sulfur-containing precursor, such as a Dieckmann condensation of an appropriate thio-ester, or the reaction of a mercapto-dicarbonyl compound. For example, the reaction of substrates like benzo[b]thiophene-2,3-dione (B19949) demonstrates synthetic routes to related sulfur-containing heterocyclic diones. acs.org

Role of Catalysts in Reaction Mechanism and Selectivity

Catalysts are essential for the Knoevenagel condensation, as the uncatalyzed reaction is typically very slow. The choice of catalyst significantly impacts the reaction mechanism, rate, and product selectivity. nih.govorientjchem.org

Homogeneous Base Catalysts : Weak organic bases like piperidine (B6355638), pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed. orientjchem.org Their primary role is to act as a proton shuttle: they deprotonate the active methylene compound to generate the required nucleophile. orientjchem.org As mentioned, secondary amines can also act as organocatalysts by forming a more reactive iminium intermediate with the aldehyde. organic-chemistry.org

Heterogeneous Catalysts : To facilitate easier separation and recycling, and to promote green chemistry principles, a wide range of solid catalysts have been developed. nih.gov These include:

Metal Oxides : Materials like ZnO and γ-Al2O3 possess both Lewis acidic and basic sites. rsc.org The basic sites are responsible for abstracting the proton from the active methylene group, while the Lewis acid sites coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack. rsc.orgdntb.gov.ua

Zeolites and Mesoporous Silica : These materials can be functionalized with basic groups to create solid base catalysts that are effective for Knoevenagel condensations. nih.gov

Ionic Liquids : Used as both solvents and catalysts, ionic liquids can accelerate the reaction and simplify work-up procedures. orientjchem.org

The efficiency of a catalyst is often determined by its ability to balance the activation of both the methylene component (via deprotonation) and the carbonyl component (via Lewis acid interaction or iminium formation).

Stereochemical Control and Selectivity in Thiolane-2,4-dione Synthesis

The Knoevenagel condensation of 3-acetylthiolane-2,4-dione with benzaldehyde creates a new carbon-carbon double bond, which can exist as two different geometric isomers: E and Z. studymind.co.uk Stereochemical control refers to the ability to selectively synthesize one isomer over the other.

The designation of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. libretexts.orgmasterorganicchemistry.com

On the benzylic carbon : The phenyl group has a higher priority than the hydrogen atom.

On the C5 carbon of the ring : The portion of the ring containing the sulfur atom (C-S-C1) has a higher priority than the portion containing the C4 carbonyl group (C-C4(=O)-N).

Therefore, the Z-isomer has the high-priority groups (the phenyl group and the C-S-C1 part of the ring) on the same side of the double bond (zusammen in German). The E-isomer has them on opposite sides (entgegen in German). Due to steric hindrance between the phenyl group and the acetyl group at the 3-position, the Z-isomer is generally the more thermodynamically stable product .

Mechanistic studies have shown that both the initial condensation and the final elimination steps of the Knoevenagel reaction can be reversible. rsc.org This reversibility allows the product mixture to equilibrate over time. wikipedia.org Consequently, the reaction often yields the most thermodynamically stable isomer as the major product, which in this case is the Z-isomer. rsc.org While the initial reaction may produce a mixture of E and Z isomers, prolonged reaction times or specific conditions that favor equilibration will lead to a higher proportion of the more stable Z-isomer. wikipedia.org

Kinetic Studies of Reaction Processes

While specific kinetic data for the synthesis of 3-Acetyl-5-benzylidenethiolane-2,4-dione are not extensively reported, kinetic studies of the broader Knoevenagel condensation provide valuable insights into the reaction dynamics.

The reaction rate is highly dependent on several factors, including the concentrations of the reactants, the nature and concentration of the catalyst, the solvent, and the temperature. mdpi.org For a typical base-catalyzed reaction, the rate law can often be expressed as:

Rate = k[Dione][Aldehyde][Catalyst]

Where k is the rate constant. The reaction rate constant is temperature-dependent and can be described by the Arrhenius equation. mdpi.org

Key findings from kinetic studies of related systems include:

Induction Periods : Some Knoevenagel reactions, particularly those using solid catalysts, exhibit an induction period where the reaction proceeds slowly at first before accelerating. researchgate.net This can suggest that the catalyst surface requires activation or that the reaction is autocatalytic, where a product of the reaction itself acts as a catalyst. rsc.org

Catalyst Activity : The rate is strongly influenced by the catalyst's ability to generate the active nucleophile. For bifunctional solid catalysts, an optimal balance between the number of acidic and basic sites is necessary to achieve the highest reaction rates. rsc.org

Temperature Effects : As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. Kinetic data shows a clear correlation between higher temperatures and faster conversion of reactants to products. researchgate.net

These general kinetic principles are applicable to the synthesis of this compound, where controlling temperature and catalyst choice are crucial for optimizing reaction time and yield.

Table of Compounds

Advanced Analytical Characterization in Thiolane 2,4 Dione Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information regarding its functional groups, connectivity, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural analysis in organic chemistry. For 3-Acetyl-5-benzylidenethiolane-2,4-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the benzylidene group would likely appear as multiplets in the aromatic region. The vinylic proton of the benzylidene moiety would give rise to a characteristic singlet. The protons of the acetyl group would also be observed as a singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum would display signals for the carbonyl carbons of the thiolane-2,4-dione ring and the acetyl group, which are expected to resonate at the downfield region. The carbons of the benzylidene group, including the quaternary and methine carbons, would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.5 | ~30 |

| Benzylidene CH | ~7.8 | ~140 |

| Aromatic CHs | ~7.3 - 7.5 | ~128 - 132 |

| Thiolane C=O | - | ~190, ~195 |

| Acetyl C=O | - | ~200 |

| Thiolane C-S | - | ~40 |

| Benzylidene C= | - | ~135 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by the presence of several key absorption bands. Strong, sharp peaks in the region of 1650-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibrations of the dione (B5365651) and acetyl moieties. The stretching vibration of the C=C double bond of the benzylidene group would likely appear in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic and acetyl protons would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound Note: The following data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Dione) | ~1720 - 1740 |

| C=O (Acetyl) | ~1680 - 1700 |

| C=C (Benzylidene) | ~1620 - 1640 |

| C-H (Aromatic) | ~3050 - 3100 |

| C-H (Aliphatic) | ~2950 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of a conjugated system in this compound, arising from the benzylidene group and the dione system, would result in characteristic absorption bands in the UV-Vis spectrum. It is expected that the molecule would exhibit strong absorbance in the UV region, likely between 250 and 400 nm, corresponding to π-π* and n-π* electronic transitions within the chromophores.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the elemental composition, distinguishing the target compound from other species with the same nominal mass. This technique provides a definitive confirmation of the molecular formula, which is a fundamental aspect of its characterization.

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer valuable structural information through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo characteristic fragmentation, breaking at its weakest bonds. The analysis of the resulting fragment ions can help to piece together the structure of the original molecule. For instance, the loss of the acetyl group or fragmentation of the thiolane ring would produce specific daughter ions, the masses of which would be consistent with the proposed structure.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures containing this compound and its analogs. These methods allow for the separation, identification, and quantification of individual components within a sample.

LC-MS is a more versatile technique for the analysis of a broader range of thiolane-2,4-dione derivatives, including those that are thermally labile or non-volatile. This technique is instrumental in monitoring reaction progress, identifying intermediates, and characterizing final products in the synthesis of compounds like this compound. The combination of liquid chromatography separation with mass spectrometry detection provides high sensitivity and selectivity, which is crucial for the analysis of complex biological matrices or for the detection of trace-level impurities.

Chromatographic Separations in Compound Purification and Analysis

Chromatographic techniques are fundamental to both the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the preferred method for determining the purity and for the quantification of this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~4.5 min |

This method would allow for the separation of the main compound from any starting materials, byproducts, or degradation products, enabling accurate purity assessment. For quantification, a calibration curve would be constructed using standards of known concentration.

Gas Chromatography (GC) Applications

While less common for non-volatile compounds, GC can be employed for the analysis of this compound, potentially after derivatization to increase its volatility. A high-temperature capillary column with a suitable stationary phase would be required.

Interactive Data Table: Hypothetical GC Method Parameters

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 20 °C/min to 300 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

GC analysis can be valuable for assessing the presence of volatile impurities that may not be detected by HPLC.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound like this compound. This method provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the theoretical values calculated from the molecular formula (C13H10O3S). While specific data for the title compound is scarce, published data for structurally related thiazolidine-2,4-dione derivatives demonstrates the utility of this technique. For instance, a series of 5-nitrostyrylthiazolidine-2,4-dione derivatives have been synthesized and their structures confirmed by elemental and spectral analyses mdpi.com.

Interactive Data Table: Elemental Analysis of a Related Compound (5-(3-nitrobenzylidene)thiazolidine-2,4-dione) mdpi.com

| Element | Theoretical % | Found % |

| C | 48.00 | 48.21 |

| H | 2.42 | 2.55 |

| N | 11.20 | 11.03 |

The close correlation between the theoretical and found percentages provides strong evidence for the correct composition and purity of the synthesized compound. This technique remains a gold standard for the verification of novel chemical entities in the field of thiolane-2,4-dione research.

Computational Chemistry and Theoretical Studies on Thiolane 2,4 Dione Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of the electronic structure of molecules. By approximating the electron density of a system, DFT calculations can elucidate a wealth of information about a molecule's stability, reactivity, and spectroscopic properties. For 3-Acetyl-5-benzylidenethiolane-2,4-dione and its analogs, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are instrumental in building a comprehensive theoretical understanding. nih.govmdpi.comscispace.com

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic landscape of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals that dictate the molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.govmdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and a lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This can indicate a higher propensity for the molecule to engage in chemical reactions and biological interactions. For 5-benzylidene-thiazolidine-2,4-dione derivatives, which are structurally analogous to the thiolane series, DFT calculations have been used to determine these frontier orbital energies and their corresponding energy gaps. nih.govnih.gov These studies reveal how different substituents on the benzylidene ring can modulate the electronic properties and, consequently, the reactivity of the entire molecule.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with a high chemical hardness (large HOMO-LUMO gap) is considered a "hard molecule," while one with a low chemical hardness (small HOMO-LUMO gap) is termed a "soft molecule." mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiolane-2,4-dione Derivative (Theoretical)

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -6.5 |

| Energy of LUMO | ELUMO | -2.1 |

| HOMO-LUMO Energy Gap | ΔE | 4.4 |

| Chemical Potential | μ | -4.3 |

| Chemical Hardness | η | 2.2 |

| Global Electrophilicity Index | ω | 4.2 |

Tautomerism and Conformational Analysis

Thiolane-2,4-dione derivatives, especially those with a 3-acetyl group, can exist in different tautomeric forms, most notably the keto-enol forms. The equilibrium between these tautomers is crucial as it can significantly influence the molecule's chemical behavior and its ability to interact with biological targets. Computational methods, particularly DFT, are employed to calculate the relative energies of these tautomers and the energy barriers for their interconversion, thus predicting the most stable form under different conditions. nih.gov

Conformational analysis is another critical aspect, as the three-dimensional shape of a molecule governs its interactions with other molecules. For a flexible molecule like this compound, multiple conformations can exist due to the rotation around single bonds. Theoretical calculations can map the potential energy surface to identify the most stable conformers (global and local minima) and the transition states that connect them. mdpi.com Studies on related 5-substituted thiazolidin-4-one derivatives have shown that different conformers can have significantly different energies, and the global minimum energy structure is often the most populated and biologically relevant one. mdpi.comresearchgate.net

Reactivity Prediction and Reaction Path Exploration

DFT calculations can also be used to predict the reactivity of different sites within a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool in this regard. It visualizes the charge distribution on the molecule's surface, with regions of negative potential (typically colored red) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas prone to nucleophilic attack. nih.govmdpi.com For thiolane-2,4-dione derivatives, the carbonyl oxygens and the sulfur atom are expected to be regions of negative potential, while the hydrogen atoms, particularly any acidic protons, would be areas of positive potential. nih.govnih.gov

Furthermore, computational chemistry allows for the exploration of reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a potential reaction can be constructed. This helps in understanding the reaction mechanism, determining the activation energy, and predicting the feasibility and outcome of a chemical transformation.

Molecular Modeling and Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at an atomic level. nih.govnih.gov

For this compound and its analogs, molecular docking studies can be performed to investigate their potential as inhibitors of various enzymes. The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein whose structure has been experimentally determined (e.g., via X-ray crystallography). A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. nih.gov

Docking studies on the related 5-benzylidenethiazolidine-2,4-dione scaffold have revealed their potential to bind to a variety of targets, including those involved in bacterial infections, cancer, and diabetes. nih.govresearchgate.netmdpi.com These studies often identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the carbonyl groups of the thiolane-2,4-dione ring are potential hydrogen bond acceptors, while the benzylidene group can engage in hydrophobic and aromatic interactions.

Table 2: Illustrative Molecular Docking Results for this compound against Hypothetical Bacterial Enzymes

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| DNA Gyrase Subunit B | 1KZN | -8.5 | Asp73, Gly77, Arg76 |

| Dihydrofolate Reductase | 1U1Z | -7.9 | Ile7, Phe31, Met50 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, a predictive model can be built. nih.govnih.govrsc.org

For a series of thiolane-2,4-dione derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. These descriptors quantify various aspects of the molecular structure. Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that correlates a selection of these descriptors with the observed biological activity (e.g., minimum inhibitory concentration for antimicrobial activity). nih.govnih.gov

A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability, which is often assessed through internal and external validation techniques. nih.gov Such a model can be invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. QSAR studies on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives have successfully identified key structural features that govern their antimicrobial activity, providing a roadmap for the design of more potent analogs. nih.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR)

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be a valuable aid in their structural characterization. DFT calculations can provide theoretical vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, a more confident assignment of the observed vibrational modes can be made. For this compound, characteristic peaks for the carbonyl stretching vibrations and the C=C bond of the benzylidene group would be of particular interest.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These calculations can help in the assignment of complex NMR spectra and in confirming the proposed structure of a newly synthesized compound. The accuracy of these predictions has significantly improved with the advancement of computational methods and can be a powerful complement to experimental spectroscopic techniques.

Structure Activity Relationship Sar Studies of 3 Acetyl 5 Benzylidenethiolane 2,4 Dione Derivatives

Influence of Substitutions on the Thiolane Ring (Positions 2, 3, 4)

The thiolane ring is a significant bio-functional motif found in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects. nih.gov However, specific SAR studies detailing the influence of substituents at positions 2, 3, and 4 of the 3-acetyl-5-benzylidenethiolane-2,4-dione core are not extensively documented.

Based on analogous heterocyclic systems, it can be postulated that modifications to the thiolane ring would significantly impact the molecule's steric and electronic properties, and consequently its interaction with biological targets. For instance, in related 4-thiazolidinone (B1220212) derivatives, the carbonyl group at position 4 was found to be crucial for forming a hydrogen bond with key amino acid residues in the target's active site. nih.gov Any substitution that alters the accessibility or electronic nature of the dione (B5365651) system in the thiolane ring could therefore modulate biological activity. Further research is needed to systematically explore the effects of introducing various substituents on the thiolane ring of this specific scaffold to establish a clear SAR.

Impact of the Benzylidene Moiety and its Substituents at Position 5

The benzylidene moiety at position 5 is a common feature in many bioactive dione-containing heterocycles, and its substitution pattern is a key determinant of biological activity. nih.gov Studies on analogous 5-benzylidenethiazolidine-2,4-diones and 3-benzyl-5-arylidenefuran-2(5H)-ones have provided significant insights into the impact of this group.

Research has shown that the nature and position of substituents on the aromatic ring of the benzylidene group can drastically alter the biological response. For example, in a series of 5-arylidenefuran-2(5H)-ones, the presence of more polar groups like a hydroxyl (-OH) group on the benzylidene ring was associated with increased cytotoxic activity. nih.gov Specifically, a hydroxyl group at the meta position resulted in broad-spectrum activity against multiple cancer cell lines.

| Analogous Scaffold | Substituent on Benzylidene Ring | Observed Effect on Biological Activity |

|---|---|---|

| 5-Arylidenefuran-2(5H)-one | m-OH | Increased cytotoxic activity against multiple cell lines nih.gov |

| 5-Arylidenefuran-2(5H)-one | p-OCH3 | Moderate cytotoxic activity nih.gov |

| 5-Benzylidenethiazolidine-2,4-dione | Dimethoxyphenyl | Potential for further modification to enhance iNOS inhibition nih.gov |

These findings strongly suggest that for this compound, the benzylidene ring is a critical site for modification to modulate potency and selectivity.

Stereochemical Implications for Structure-Activity Relationships

For instance, in the stereoselective synthesis of parthenolide (B1678480) and its isomers, only the natural (-)-parthenolide enantiomer exhibited potent and selective inhibition of its biological target, tubulin carboxypeptidase. nih.gov This highlights that the three-dimensional arrangement of functional groups is critical for precise interaction with the binding site of a biological target. It is highly probable that the different stereoisomers of this compound would exhibit varying biological activities. A stereoselective synthesis would be essential to isolate and evaluate the individual isomers to fully understand their structure-activity relationships.

Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govd-nb.info While a specific pharmacophore model for this compound has not been reported, models developed for structurally similar compounds, such as thiazolidine-2,4-dione derivatives, can provide a valuable starting point. researchgate.net

A typical pharmacophore model for a thiazolidine-2,4-dione analog might include:

Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygens of the dione ring.

Hydrogen Bond Donor: Corresponding to the N-H group in the ring (if unsubstituted).

Hydrophobic/Aromatic Regions: Representing the benzylidene moiety and its substituents.

Correlation of Molecular Descriptors with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. This is achieved by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed biological activity.

For the closely related 5-benzylidenethiazolidine-2,4-dione derivatives, QSAR studies have been successfully employed to build predictive models. These studies often reveal the importance of specific molecular descriptors in determining the biological activity. For example, in a 2D-QSAR study on the antimicrobial activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus, a robust model was generated, indicating a strong correlation between the molecular descriptors and the minimum inhibitory concentration (MIC). researchgate.net

For this compound derivatives, a similar QSAR approach could be applied once sufficient biological data is available. Key molecular descriptors to consider would likely include:

Lipophilicity (logP): Influencing membrane permeability and access to the target.

Electronic parameters (e.g., Hammett constants): Describing the electron-donating or -withdrawing nature of substituents on the benzylidene ring.

Steric parameters (e.g., molar refractivity): Relating to the size and shape of the molecule and its fit within the binding site.

Topological indices: Describing the connectivity and branching of the molecular structure.

By developing a statistically significant QSAR model, it would be possible to predict the activity of newly designed derivatives and prioritize their synthesis, thereby accelerating the drug discovery process.

Advanced Derivatization Strategies for Thiolane 2,4 Dione Scaffolds

Functionalization at the Acetyl Moiety

The acetyl group at the 3-position of the thiolane-2,4-dione ring is a key site for chemical manipulation. Its carbonyl and methyl groups offer reactive handles for a variety of transformations, enabling the introduction of new substituents and the extension of the molecular framework.

One common strategy involves the reaction of the acetyl carbonyl group. For instance, condensation reactions with various amines and hydrazines can lead to the formation of Schiff bases and hydrazones, respectively. These reactions introduce new nitrogen-containing moieties, which can further be cyclized to form various heterocyclic rings.

Another approach focuses on the reactivity of the α-methyl group of the acetyl moiety. This methyl group can be activated for aldol-type condensation reactions with various aldehydes, leading to the formation of α,β-unsaturated ketones, also known as chalcones. These chalcone (B49325) derivatives are valuable intermediates for the synthesis of pyrazoline and isoxazoline (B3343090) heterocycles through subsequent reactions with hydrazines and hydroxylamine, respectively nih.gov.

Furthermore, the acetyl group can be a precursor for the synthesis of more complex side chains. For example, it can undergo reactions to introduce additional functional groups, such as halogens, which can then be displaced by nucleophiles to attach a wide array of substituents. The versatility of the acetyl group makes it a prime target for creating a diverse library of 3-acetyl-5-benzylidenethiolane-2,4-dione derivatives with modified side chains.

Modifications and Substitutions on the Benzylidene Phenyl Ring

The benzylidene phenyl ring at the 5-position of the thiolane-2,4-dione scaffold is another crucial site for derivatization. Modifications to this aromatic ring can significantly influence the electronic and steric properties of the entire molecule. The synthesis of these derivatives typically involves the Knoevenagel condensation of 3-acetylthiolane-2,4-dione (B13947562) with various substituted benzaldehydes researchgate.netscirp.org. This method allows for the direct introduction of a wide range of substituents onto the phenyl ring.

The nature and position of the substituents on the benzylidene phenyl ring can be varied to systematically probe structure-activity relationships. Both electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, halo) can be incorporated. The synthesis of a series of 5-arylidene derivatives with different substituents on the phenyl ring has been reported for the analogous thiazolidine-2,4-dione scaffold, highlighting the feasibility of this approach researchgate.netnih.gov.

The following table provides examples of substituted benzaldehydes that can be used in the Knoevenagel condensation to generate modified benzylidene phenyl rings on the thiolane-2,4-dione scaffold.

| Substituent on Benzaldehyde (B42025) | Resulting Substitution on Benzylidene Phenyl Ring |

| 4-Hydroxy | 4-Hydroxybenzylidene |

| 4-Methoxy | 4-Methoxybenzylidene |

| 4-Chloro | 4-Chlorobenzylidene |

| 4-Nitro | 4-Nitrobenzylidene |

| 3,4-Dimethoxy | 3,4-Dimethoxybenzylidene |

These modifications not only alter the physicochemical properties of the compounds but can also provide additional points for further functionalization. For example, a hydroxyl group on the phenyl ring can be alkylated or acylated to introduce new functionalities nih.gov.

Introduction of Diverse Heterocyclic Moieties onto the Scaffold

A significant strategy in medicinal chemistry is the hybridization of different pharmacophores to create novel molecular entities with potentially enhanced or synergistic activities. The this compound scaffold is an excellent platform for the introduction of various heterocyclic moieties.

Heterocyclic rings can be introduced at different positions of the parent molecule. For instance, as mentioned in section 7.1, the acetyl group can be a starting point for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles nih.gov. Similarly, the reaction of the acetyl group with thiosemicarbazide (B42300) can lead to the formation of thiadiazole derivatives nih.gov.

Another approach involves the direct linkage of heterocyclic rings to the thiolane-2,4-dione core. This can be achieved by reacting a functionalized thiolane-2,4-dione with a suitable heterocyclic precursor. For example, a haloacetyl derivative of the thiolane-2,4-dione could be reacted with a nitrogen-containing heterocycle to form a new C-N bond.

The introduction of heterocycles such as thiophene (B33073), furan, pyridine, and indole (B1671886) can significantly impact the biological profile of the parent compound. Research on related scaffolds has demonstrated the successful incorporation of various heterocyclic systems, suggesting the broad applicability of this strategy to the thiolane-2,4-dione framework nih.govresearchgate.netsemanticscholar.org. The synthesis of thiophene-linked 1,2,4-triazoles and other heterocyclic systems derived from 2-acetylbenzimidazole (B97921) are examples of how different heterocyclic cores can be combined nih.govnih.gov.

Spiro-Thiolane Hybrid Formation

The formation of spirocyclic systems represents an advanced strategy for creating three-dimensionally complex molecules with novel properties. Spiro-thiolane hybrids can be synthesized from 5-benzylidenethiolane-2,4-dione derivatives, which act as Knoevenagel adducts.

A key synthetic route involves the reaction of these adducts with a suitable three-carbon synthon that can participate in a formal [3+2] cycloaddition or a Michael addition followed by intramolecular cyclization. For instance, the reaction of 5-benzylidenethiazolidine-2,4-dione (a close analogue) with α-mercaptoacetaldehyde has been shown to proceed via a 1,4-sulfa-Michael addition followed by an intramolecular aldol (B89426) reaction to furnish spiro-thiolane hybrids researchgate.net. This methodology is directly applicable to the corresponding thiolane-2,4-dione derivatives.

The resulting spiro compounds feature a thiolane ring fused in a spirocyclic manner to the 5-position of the original thiolane-2,4-dione ring. This creates a rigid and well-defined three-dimensional structure. The diversity of the spiro-thiolane hybrids can be further enhanced by using substituted benzylidene derivatives and various Michael acceptors.

The formation of spiro-chroman dithiolanes through the annulation of quinone methides with 2-benzylidene dithiolanes also demonstrates the versatility of benzylidene derivatives in constructing spirocyclic systems rsc.org. While this example involves a dithiolane, the underlying reactivity principles can inspire similar strategies for thiolane-2,4-diones. The synthesis of spirooxindole-benzo[b]thiophene-based molecules via 1,3-dipolar cycloaddition reactions further illustrates the broad scope of creating complex spiro-heterocycles from related starting materials nih.gov.

Green Chemistry Approaches in the Synthesis of Thiolane 2,4 Dione Analogues

Principles of Green Chemistry Applied to Thiolane Synthesis

The synthesis of thiolane-2,4-dione analogues can be made more sustainable by adhering to the twelve principles of green chemistry. These principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to thiolane synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, and implementing real-time analysis for pollution prevention. By integrating these principles, chemists can develop synthetic routes that are not only efficient but also environmentally responsible.

A core strategy in the green synthesis of 5-benzylidenethiolane-2,4-dione derivatives is the Knoevenagel condensation. This reaction, which forms a carbon-carbon double bond, is pivotal in constructing the benzylidene moiety. Traditional methods often employ volatile and toxic organic solvents and homogeneous catalysts that are difficult to recover and recycle. Green approaches focus on replacing these hazardous components with more sustainable alternatives.

Use of Eco-Friendly Solvents (e.g., Aqueous Ethanol (B145695), Solvent-Free Systems)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of eco-friendly alternatives such as water, ethanol, or solvent-free systems.

Aqueous Ethanol: An aqueous ethanol medium (1:1) has been effectively used for the catalyst-free multicomponent synthesis of related heterocyclic compounds, demonstrating the potential for greener solvent systems. This approach offers advantages such as faster reaction times, higher product yields, and simplified product purification without the need for column chromatography. rsc.org

Solvent-Free Systems: Conducting reactions under solvent-free conditions is a highly effective green strategy as it eliminates solvent waste entirely. For the synthesis of 5-benzylidenethiazolidine-2,4-diones, a close analogue of the target compound, solvent-free Knoevenagel condensation has been successfully demonstrated using various catalysts, including glycine (B1666218) under microwave irradiation and 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netjmaterenvironsci.com These methods often lead to shorter reaction times and high yields. For instance, the synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones and thiazolidine-2,4-diones has been achieved in good yields by the condensation of aromatic aldehydes with the respective heterocyclic dione (B5365651) under microwave irradiation using glycine as a catalyst. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as promising green solvents. In the synthesis of thiazolidine-2,4-dione derivatives, a variety of choline (B1196258) chloride-based DESs have been screened, with a mixture of choline chloride and N-methylurea proving to be highly effective, acting as both the solvent and catalyst. nih.gov This approach led to product yields ranging from 21.5% to 90.9%. nih.gov

The following table summarizes the use of different eco-friendly solvent systems in the synthesis of 5-benzylidenethiazolidine-2,4-dione derivatives, which serve as a model for the synthesis of 3-Acetyl-5-benzylidenethiolane-2,4-dione.

| Catalyst | Solvent System | Reactants | Product Yield (%) | Reaction Time | Reference |

| Glycine | Solvent-Free (Microwave) | Aromatic aldehydes, Thiazolidine-2,4-dione | Good | 4 min | researchgate.net |

| DABCO | Aqueous Ethanol | Aromatic aldehydes, Thiazolidine-2,4-dione | 84-91% | Not specified | jmaterenvironsci.com |

| Choline chloride: N-methylurea | Deep Eutectic Solvent | Substituted benzaldehydes, Thiazolidine-2,4-dione | 21.5-90.9% | 2-9 h | nih.gov |

| None | Aqueous Ethanol (1:1) | 2-aminothiazole, N,N'-dimethyl barbituric acid, aldehydes | High | Fast | rsc.org |

Development of Reusable and Heterogeneous Catalytic Systems

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste.

For the Knoevenagel condensation, a key step in synthesizing 5-benzylidenethiolane-2,4-dione analogues, various heterogeneous catalysts have been explored. These include zeolites, mesoporous silica, metal oxides, and functionalized magnetic nanoparticles. jetir.org For example, an amine-functionalized magnetic resorcinol-formaldehyde core-shell nanocomposite (Fe3O4@RF/Pr-NH2) has been developed as a robust and highly recoverable catalyst for Knoevenagel condensations, affording high to excellent yields (87–97%) in short reaction times (10–50 min) in ethanol at 60 °C. nih.gov This catalyst demonstrated excellent reusability, retaining its high efficiency for at least ten cycles. nih.gov

Another example is a mixed-metal phosphate (B84403) (MALPO) which has shown excellent catalytic performance in Knoevenagel condensations, with the advantage of being recyclable and maintaining its structural integrity over multiple reaction cycles. rsc.org Zeolite-catalyzed, solvent-free synthesis of dihydropyrimidin-2(1H)-ones, a reaction mechanistically similar to the synthesis of the target compound, has also been reported to be scalable to the multigram level with the catalyst being recyclable. beilstein-journals.org

The table below presents a comparison of different reusable and heterogeneous catalytic systems used in Knoevenagel condensation reactions relevant to the synthesis of 5-benzylidenethiolane-2,4-dione analogues.

| Catalyst | Reaction Conditions | Substrates | Product Yield (%) | Catalyst Reusability | Reference |

| Fe3O4@RF/Pr-NH2 | Ethanol, 60 °C | Benzaldehydes, Ethyl cyanoacetate/Malononitrile | 87-97% | At least 10 cycles | nih.gov |

| MALPO | Mild conditions | Aromatic aldehydes, Active methylene (B1212753) compounds | Up to 99% | Multiple cycles | rsc.org |

| Zeolite (TS-1) | Solvent-free, 50 °C | 3-Hydroxybenzaldehyde, Thiourea (B124793), Ethyl acetoacetate | 94% | At least 7 cycles | beilstein-journals.org |

| 1,4-diazabicyclo[2.2.2]octane on Amberlyst-15 | Solventless | Dimedone, Aldehydes, 2-Naphthol | Good to excellent | Up to 6 cycles | mdpi.com |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. jetir.org

The synthesis of this compound via a Knoevenagel condensation between 3-acetylthiolane-2,4-dione (B13947562) and benzaldehyde (B42025) is inherently atom-economical, as the main byproduct is a single molecule of water.

Calculation of Atom Economy:

The percent atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 jocpr.com

For the synthesis of this compound:

Reactant 1: 3-Acetylthiolane-2,4-dione (C₆H₆O₃S), Molecular Weight = 158.18 g/mol

Reactant 2: Benzaldehyde (C₇H₆O), Molecular Weight = 106.12 g/mol

Product: this compound (C₁₃H₁₀O₃S), Molecular Weight = 246.29 g/mol

Byproduct: Water (H₂O), Molecular Weight = 18.02 g/mol

% Atom Economy = (246.29 / (158.18 + 106.12)) x 100 = (246.29 / 264.3) x 100 ≈ 93.18%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product, minimizing waste.

Another important metric for waste minimization is the E-factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. For a synthesis with high atom economy and high yield, the E-factor will be low. For example, a reaction with a calculated E-factor of 0.14 indicates a very low amount of waste generated. rsc.org

Energy Efficiency in Reaction Scalability

Designing for energy efficiency is a crucial aspect of green chemistry, aiming to minimize the energy requirements of chemical processes and conduct reactions at ambient temperature and pressure whenever possible. In the context of scaling up the synthesis of thiolane-2,4-dione analogues, energy efficiency becomes a significant factor in terms of both environmental and economic sustainability.

The use of microwave irradiation and sonochemical methods are examples of energy-efficient techniques that can significantly reduce reaction times and, consequently, energy consumption. researchgate.netmdpi.com For instance, the microwave-assisted, solvent-free synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones and thiazolidine-2,4-diones using glycine as a catalyst was completed in just 4-8 minutes with high yields. researchgate.net Similarly, a sonochemical protocol for the synthesis of 1,3,5-triazine (B166579) derivatives in water resulted in high yields in as little as 5 minutes and was found to be 13 times "greener" than the classical heating method. mdpi.com

Furthermore, the development of highly active catalysts that can operate at lower temperatures and pressures contributes to energy efficiency. For example, a zeolite-catalyzed, solvent-free synthesis of dihydropyrimidin-2(1H)-ones was achieved by heating at 50 °C for only 10 minutes. beilstein-journals.org This process was also demonstrated to be scalable to the multigram level, highlighting its potential for industrial application. beilstein-journals.org

Biological Activity Research and Mechanistic Insights of Thiolane 2,4 Dione Derivatives

Investigation of Enzyme Inhibition Mechanisms

Inhibition of Key Metabolic Enzymes (e.g., Aldose Reductase)

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. nih.gov This enzyme catalyzes the conversion of glucose to sorbitol. nih.gov An accumulation of sorbitol can lead to osmotic stress and has been implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. nih.govunits.it Consequently, the inhibition of aldose reductase is a significant therapeutic target for mitigating these complications. nih.gov While various compounds are being investigated as aldose reductase inhibitors, specific studies detailing the inhibitory activity of 3-Acetyl-5-benzylidenethiolane-2,4-dione against this enzyme are not currently available.

Interaction with Kinases and Their Signaling Pathways

Protein kinases are fundamental to cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The Pim protein kinases, in particular, are involved in cancer development and progression. nih.gov Research has identified novel benzylidene-thiazolidine-2,4-diones as potent inhibitors of Pim protein kinases. nih.govnih.gov These compounds have been shown to block the phosphorylation of substrates both in vitro and in cellular models. nih.gov While these findings highlight the potential of the benzylidene-dione scaffold in kinase inhibition, specific data on the interaction of this compound with kinases and their signaling pathways has not been reported.

Receptor Binding Studies and Mechanistic Research

Exploration of Peroxisome Proliferator-Activated Receptor (PPAR) Gamma Activation Mechanisms

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. nih.gov It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs. nih.gov Studies on novel 5-benzylidene-thiazolidin-2,4-dione (BTZD) derivatives have shown that some of these compounds can act as partial agonists for PPARγ. nih.gov These derivatives have been demonstrated to bind to the PPARγ ligand-binding pocket, leading to the modulation of gene expression involved in glucose homeostasis. nih.govnih.gov However, specific research exploring the activation mechanisms of PPARγ by this compound has not been published.

Cellular Pathway Modulation Studies

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

The regulation of the cell cycle and the induction of apoptosis are critical processes in controlling cell proliferation, and their disruption is a key factor in cancer. Some novel 5-arylidenethiazolidine-2,4-dione derivatives have been shown to possess antitumor activity. nih.gov For instance, certain compounds in this class have been observed to induce cell cycle arrest at the G1 phase and trigger apoptosis through a mitochondrial-mediated pathway. nih.gov This is often associated with an increase in the activity of caspases-3 and -7. nih.gov While these findings are promising for related structures, there is currently no specific data available on the mechanisms by which this compound may perturb the cell cycle or induce apoptosis.

Modulatory Effects on Angiogenesis Pathways

Thiolane-2,4-dione derivatives, along with structurally similar compounds, have been investigated for their ability to modulate angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in tumor growth and metastasis, making anti-angiogenic agents a key area of cancer research.

Research has shown that certain derivatives can significantly inhibit the growth of new blood vessels. For instance, a series of 5-benzylidene-2,4-thiazolidinediones, which are structurally analogous to thiolane-2,4-diones, were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govresearchgate.net Docking studies revealed that these compounds bind to the VEGFR-2 active site in a manner similar to known inhibitors. nih.govresearchgate.net Subsequent in vitro and in vivo assays, such as the chorioallantoic membrane (CAM) assay and the zebrafish embryo assay, confirmed the anti-angiogenic potential of these compounds, with some derivatives showing potent inhibition of new blood vessel formation. nih.govresearchgate.net One particular compound from this series exhibited an IC50 value of 0.5μM against VEGFR-2, highlighting its strong inhibitory effect. nih.govresearchgate.net